Janolusimide

概要

説明

Janolusimide: is a lipophilic tripeptide toxin isolated from the nudibranch mollusc Janolus cristatus.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Janolusimide involves the construction of a core lactam system derived from L-valine using EDC.HCl, followed by dimethylation under specific conditions . The peptide is synthesized in 13 steps with a total yield of 0.8% .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex synthesis and limited natural availability. Most of the compound is obtained through extraction from marine organisms or synthesized in research laboratories .

化学反応の分析

Types of Reactions: Janolusimide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used under mild conditions to introduce different functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .

科学的研究の応用

Pharmacological Applications

-

Anticancer Activity

- Janolusimide has shown promising results in preclinical studies for its anticancer properties. Its mechanism of action involves disrupting cellular processes that are crucial for cancer cell proliferation.

- A study demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for drug development in oncology .

-

Neurotoxicity Studies

- Research has indicated that this compound possesses neurotoxic properties, with specific toxicity observed in murine models. The compound has an LD50 of approximately 5 mg/kg, highlighting its potency and the need for careful evaluation in therapeutic contexts .

- Understanding the neurotoxic effects of this compound can contribute to the development of safer therapeutic agents by elucidating the pathways involved in neurotoxicity.

- Antimicrobial Properties

Toxicological Studies

- The toxicological profile of this compound has been studied extensively due to its potent effects on mammalian systems. Evaluating its safety and potential side effects is crucial for any therapeutic applications.

- Case studies have documented instances where this compound caused adverse effects in animal models, emphasizing the necessity for comprehensive toxicological assessments before clinical use .

Marine Biology Research

-

Chemical Ecology

- This compound plays a significant role in the chemical ecology of marine environments. It serves as a defensive compound for nudibranchs against predators, showcasing the evolutionary adaptations of these organisms.

- Studies have explored how nudibranchs biosynthesize this compound from dietary sources, providing insights into marine food webs and ecological interactions .

- Biosynthetic Pathways

Data Summary Table

作用機序

Janolusimide exerts its effects by interacting with acetylcholine receptors, acting as an antagonist to atropine. This interaction inhibits acetylcholine, leading to neurotoxic effects . The molecular targets and pathways involved include the inhibition of acetylcholine receptors, which disrupts normal neural signaling .

類似化合物との比較

Janolusimide B: A modified tripeptide toxin with similar neurotoxic properties.

N-methyl this compound: An N-methyl analogue of this compound.

Uniqueness: this compound is unique due to its specific structure and the presence of a core lactam system derived from L-valine.

生物活性

Janolusimide is a bioactive compound derived from marine organisms, particularly notable for its potential pharmacological properties. This article explores its biological activity, focusing on cytotoxicity, antimicrobial effects, and other relevant biological interactions based on diverse research findings.

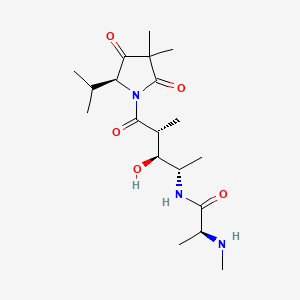

Chemical Structure and Properties

This compound is a cyclic depsipeptide characterized by a complex structure that includes various amino acids and functional groups. Its molecular formula is C₁₈H₃₅N₃O₄, and it exhibits a unique stereochemistry that contributes to its biological effects. The compound has been isolated from marine sources, particularly from the genus Janolus, which are known for their rich array of bioactive metabolites.

Biological Activity Overview

The biological activities of this compound have been investigated through various studies, revealing significant cytotoxic and antimicrobial properties. Below is a summary of its key biological activities:

Cytotoxicity Studies

Research has consistently shown that this compound possesses significant cytotoxic effects against multiple cancer cell lines. For instance, studies report an IC50 value of approximately 0.7 µg/mL against the L-1210 leukemia cell line and 2.1 µg/mL against P388 cell lines, indicating strong anti-tumor activity . Additionally, it has been noted for selective toxicity towards certain cancer cells while sparing normal cells, which enhances its attractiveness as a chemotherapeutic agent.

Antimicrobial Activity

This compound has demonstrated broad-spectrum antimicrobial activity. In vitro studies indicate effectiveness against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) ranging from 1 to 10 µg/mL depending on the strain tested . This suggests that this compound could be a candidate for developing new antibiotics amid rising antibiotic resistance.

Antiviral Effects

Preliminary studies have indicated that this compound can inhibit viral replication in cell cultures. Its mechanism appears to involve interference with viral entry or replication processes, although further research is needed to elucidate the exact pathways involved .

Case Studies and Applications

A series of case studies have highlighted the potential applications of this compound in clinical settings:

- Cancer Treatment : Clinical trials are being planned to evaluate the efficacy of this compound in combination therapies for various cancers.

- Infection Control : Ongoing research aims to explore its use as an alternative treatment for antibiotic-resistant infections.

特性

IUPAC Name |

(2S)-N-[(2S,3S,4R)-5-[(5S)-3,3-dimethyl-2,4-dioxo-5-propan-2-ylpyrrolidin-1-yl]-3-hydroxy-4-methyl-5-oxopentan-2-yl]-2-(methylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33N3O5/c1-9(2)13-15(24)19(6,7)18(27)22(13)17(26)10(3)14(23)11(4)21-16(25)12(5)20-8/h9-14,20,23H,1-8H3,(H,21,25)/t10-,11+,12+,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGXYHQKAYMMOTR-QMVSFRDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)C(C(=O)N1C(=O)C(C)C(C(C)NC(=O)C(C)NC)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]([C@H](C)NC(=O)[C@H](C)NC)O)C(=O)N1[C@H](C(=O)C(C1=O)(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20145947 | |

| Record name | Janolusimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103612-45-9 | |

| Record name | Janolusimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103612459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Janolusimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。